Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

描述

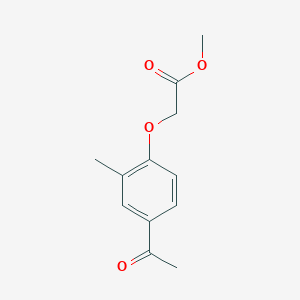

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester, also known as a phenoxyacetic acid derivative, has garnered significant interest in the realm of biological activity due to its potential therapeutic applications. This compound exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and analgesic properties. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- IUPAC Name : this compound

The structural features of this compound include an acetyl group and a methyl ester functional group attached to a phenoxy moiety. These components contribute to its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacteria and fungi, showing effectiveness particularly against:

- Bacteria : Staphylococcus aureus and Pseudomonas aeruginosa.

- Fungi : Candida albicans.

These findings suggest that the compound may serve as a potential agent in treating infections caused by these pathogens .

Anti-inflammatory and Analgesic Effects

Similar compounds within the phenoxyacetic acid class have demonstrated anti-inflammatory and analgesic effects. The phenolic nature of the compound likely contributes to these activities by modulating inflammatory pathways and pain perception .

The biological activities of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The compound interacts with various biological targets through hydrogen bonding due to its polar functional groups.

- Enzyme Interaction : It may influence the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Reactivity with Cellular Components : The ester and phenolic functionalities allow for interactions with cellular membranes and proteins, enhancing its bioavailability and efficacy .

Comparative Analysis with Related Compounds

A comparative study highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester | C₁₀H₁₁ClO₃ | Contains chlorine; known for herbicidal properties |

| Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester | C₁₃H₁₆O₄ | Ethyl group instead of methyl; different solubility profile |

| Acetic acid, (4-hydroxy-2-methylphenoxy)-, methyl ester | C₁₂H₁₄O₄ | Hydroxyl group instead of acetyl; potential antioxidant properties |

This table illustrates the diversity within this class of esters while emphasizing the unique characteristics that may confer specific biological activities.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antibacterial activity of various phenoxyacetic acid derivatives against common pathogens. This compound showed significant inhibition zones against Staphylococcus aureus compared to control groups . -

Anti-inflammatory Research :

Experimental models demonstrated that this compound reduced inflammation markers in induced models of arthritis. The results indicated a decrease in pro-inflammatory cytokines following treatment with this compound .

科学研究应用

Pharmaceutical Applications

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester serves as an important intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to exhibit potential antimicrobial properties against various bacteria and fungi. Additionally, compounds with similar structures often demonstrate anti-inflammatory and analgesic effects.

Case Study: Antimicrobial Activity

Research indicates that this compound has shown effectiveness against specific strains of bacteria and fungi. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial agents.

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide or herbicide due to its antimicrobial properties. The compound's ability to interact with biological targets may enhance its effectiveness in controlling plant pathogens.

Data Table: Comparison of Similar Compounds in Agriculture

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester | C₁₀H₁₁ClO₃ | Contains chlorine; known for herbicidal properties |

| Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester | C₁₃H₁₆O₄ | Ethyl group instead of methyl; different solubility profile |

Material Science Applications

The compound is also utilized in material science due to its properties as an antioxidant and ultraviolet absorber. It enhances the thermal stability and flame resistance of plastics, adhesives, and coatings.

Experimental Procedures

Recent synthetic methods have advanced the preparation of complex m-aryloxy phenols, allowing for functionalization around the aromatic ring. These innovations have led to improved performance characteristics in materials incorporating this compound.

Summary of Findings

The versatility of this compound makes it a valuable compound in various fields:

- Pharmaceuticals : Potential antimicrobial and anti-inflammatory properties.

- Agriculture : Explored for use as a pesticide or herbicide.

- Material Science : Enhances the performance of plastics and coatings.

属性

IUPAC Name |

methyl 2-(4-acetyl-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-6-10(9(2)13)4-5-11(8)16-7-12(14)15-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOUTCDDAKSUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598230 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166953-80-6 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。